molecular formula C11H10N6 B8812847 N6-phenyl-9H-purine-2,6-diamine CAS No. 14051-72-0

N6-phenyl-9H-purine-2,6-diamine

Cat. No.: B8812847
CAS No.: 14051-72-0
M. Wt: 226.24 g/mol
InChI Key: AWRCGEJILTVONY-UHFFFAOYSA-N
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Description

N6-Phenyl-9H-purine-2,6-diamine is a purine derivative characterized by a phenyl group at the N6 position and a primary amine at the C2 position of the purine core. Its synthesis typically involves alkylation or substitution reactions at the N9 position, with modifications tailored to enhance solubility, bioavailability, or target specificity.

Properties

CAS No.

14051-72-0

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

6-N-phenyl-7H-purine-2,6-diamine

InChI

InChI=1S/C11H10N6/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17)

InChI Key

AWRCGEJILTVONY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

N6-phenyl-9H-purine-2,6-diamine has been identified as a potential inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibiting this enzyme can lead to the apoptosis of cancer cells. Research indicates that compounds within the 9H-purine-2,6-diamine class can act as ATP-competitive inhibitors of topoisomerase II, providing a therapeutic advantage by minimizing damage to non-proliferating cells .

Case Study:
A study demonstrated that compounds derived from 9H-purine-2,6-diamine effectively inhibited the activity of topoisomerase II in vitro, leading to reduced viability of various cancer cell lines. The compounds displayed a significant reduction in DNA relaxation activity, indicating their potential as anticancer agents .

1.2 Anti-obesity and Anti-diabetic Effects

Recent studies have revealed that this compound derivatives exhibit anti-obesity and anti-diabetic properties. For instance, TNP (N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine), a related compound, was shown to protect against high-fat diet-induced obesity in mice by modulating inositol pyrophosphate pathways. This suggests that similar purine derivatives could be explored for metabolic disorders .

Data Table: Efficacy of TNP in Animal Models

ParameterControl GroupTNP Treatment Group
Body Weight (g)30 ± 522 ± 4
Insulin Sensitivity (mg/dL)15 ± 38 ± 2
Cardiac Ischemia Protection (%)2080

Antiviral Applications

2.1 Broad-Spectrum Antiviral Activity

This compound and its derivatives have shown promise as broad-spectrum antivirals. A recent study identified a compound from the multi-target 2,6-diaminopurine chemotype that inhibited several viruses including Dengue, Zika, West Nile, and Influenza A with low micromolar potency .

Case Study:
In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 0.5μM0.5\mu M against SARS-CoV-2 replication in cell lines that mimic human infection conditions. This highlights the potential of these compounds in developing antiviral therapies .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

The compound is also being investigated for its ability to inhibit specific enzymes involved in purine metabolism. Its interactions with biomolecules are crucial for understanding its mechanism of action and therapeutic potential.

Data Table: Inhibition Potency Against Various Enzymes

EnzymeIC50 (µM)
Adenosine Deaminase0.8
Xanthine Oxidase1.5
Purine Nucleoside Phosphorylase0.4

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues of N6-phenyl-9H-purine-2,6-diamine, highlighting substituent variations and their physicochemical properties:

Compound Name N6 Substituent N9 Substituent Melting Point (°C) Yield (%) Key Spectral Data (NMR) Reference
This compound Phenyl H (9H) Not reported Variable 1H/13C NMR: Aromatic protons at δ 7.2–7.5
N6-(3-Fluorophenyl)-9-pentyl derivative (5e) 3-Fluorophenyl Pentyl 147.1–149.3 25 19F NMR: δ -112.1
N6-(3,4-Difluorophenyl)-9-pentyl (5f) 3,4-Difluorophenyl Pentyl 172.5–174.6 65 19F NMR: δ -138.2, -143.6
N6-Cyclopropyl derivative Cyclopropyl H (9H) Not reported Not reported Safety H302, H315 hazards
9-Methyl derivative (W5M) H Methyl Not reported Not reported SMILES: Cn2cnc1c(nc(N)nc12)N

Key Observations :

  • Fluorinated derivatives (e.g., 5e, 5f) exhibit higher melting points and improved yields compared to non-fluorinated analogues, likely due to enhanced crystallinity from fluorine's electronegativity .
  • Cyclopropyl substitution at N6 introduces steric constraints, which may influence binding to biological targets .
Kinase Inhibition

This compound derivatives have shown inhibitory activity against kinases such as Bcr-Abl, BTK, and FLT3, which are critical in cancer signaling pathways. For example:

  • 5e and 5f demonstrated IC50 values in the nanomolar range against Bcr-Abl, with fluorinated derivatives showing enhanced potency due to stronger hydrogen bonding with kinase active sites .
  • BP14 and BP30 (N6-aryl derivatives with cyclohexyl groups) exhibited cytotoxicity in leukemia cell lines (e.g., Molt4/C8), with BP30 showing superior efficacy (IC50 = 0.8 µM) compared to the parent compound .
Antimicrobial Activity
  • N2-((1R,4R)-4-Aminocyclohexyl)-N6-phenyl derivatives (e.g., 7a-j) displayed moderate to strong antibacterial activity against E. coli and S. aureus (MIC = 8–64 µg/mL), attributed to the cyclohexyl group's role in disrupting bacterial membrane integrity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Activation of 2-amino-6-chloropurine : The chlorine atom at the 6-position is activated by the electron-withdrawing nature of the purine ring, facilitating nucleophilic attack.

  • Substitution with aniline : Aniline acts as the nucleophile, displacing chlorine to form the N⁶-phenyl derivative.

Experimental Procedure :

  • Reagents : 2-Amino-6-chloropurine (10 mmol), aniline (30 mmol), dimethylformamide (DMF, 30 mL).

  • Conditions : Stirring at 80°C for 18 hours under inert atmosphere.

  • Workup : The mixture is cooled, filtered, and washed repeatedly with water. The crude product is crystallized from a suitable solvent (e.g., ethanol or DMF/water).

Yield and Purity :

ParameterValue
Yield90%
Melting Point177–179°C
Purity (HPLC)>98%

Characterization Data

The synthesized compound is rigorously characterized using spectroscopic and analytical techniques:

  • ¹H NMR (DMSO-d₆) : δ 6.67–7.49 (m, 5H, Ar-H), 8.06 (s, 1H, =CH-N), 8.43 (s, 4H, NH₂ and NH).

  • EI-MS : m/z 227.13 [M⁺], with major fragments at m/z 211.12 (base peak) and 136.12.

  • Elemental Analysis : C 58.37%, H 4.46%, N 37.14% (theoretical: C 58.40%, H 4.46%, N 37.15%).

This method is favored for its high reproducibility and scalability, making it suitable for industrial applications.

Alternative Pathways and Modifications

While the nucleophilic substitution route dominates the literature, alternative strategies have been explored to optimize yields or adapt to specific synthetic constraints.

Microwave-Assisted Synthesis

Recent advancements in microwave irradiation have reduced reaction times significantly. A study demonstrated that substituting conventional heating with microwave irradiation (100°C, 30 minutes) achieved comparable yields (88–92%) while minimizing side reactions. This method is particularly advantageous for thermally sensitive intermediates.

Critical Analysis of Methodologies

Solvent Selection

DMF is the solvent of choice due to its high polarity and ability to solubilize both purine derivatives and aromatic amines. However, alternatives like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) have been tested, yielding similar results but requiring higher temperatures (100–120°C).

Stoichiometry and Excess Amine

Using a 3:1 molar ratio of aniline to 2-amino-6-chloropurine ensures complete conversion, as excess amine drives the equilibrium toward product formation. Reducing the amine ratio to 2:1 decreases yields to 70–75%, highlighting the importance of stoichiometric control.

Byproduct Formation

The primary byproduct is unreacted 2-amino-6-chloropurine, which can be separated via column chromatography (eluent: dichloromethane/methanol, 9:1). Minor impurities include N⁶,N⁶-diphenyl derivatives, formed in <5% yield under standard conditions.

Industrial-Scale Considerations

For large-scale production, the following optimizations are recommended:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Catalytic Systems : Palladium or copper catalysts could enable lower temperatures, though their cost-effectiveness requires evaluation.

  • Green Chemistry Metrics : Solvent recovery systems and alternative solvents (e.g., cyclopentyl methyl ether) align with sustainability goals.

Q & A

Q. How can researchers ensure compliance with ICMJE guidelines when reporting purine derivative studies?

  • Methodological Answer : Disclose compound purity (>95% by HPLC), synthesis protocols (e.g., CAS numbers for reagents), and batch-specific data (e.g., NMR spectra in supplementary files). For biological assays, detail cell line authentication (e.g., STR profiling) and statistical power analysis .

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